1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
CAS No.: 120587-30-6
Cat. No.: VC15901415
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120587-30-6 |
|---|---|
| Molecular Formula | C16H20N4O |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-3-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
| Standard InChI | InChI=1S/C16H20N4O/c1-11-14-15(21)12-7-4-5-8-13(12)17-16(14)20(18-11)10-6-9-19(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
| Standard InChI Key | KKSCLIICJGVKSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=O)C3=CC=CC=C3N2)CCCN(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Formula
The compound belongs to the pyrazolo[3,4-b]quinoline family, featuring a tricyclic system with a pyrazole ring fused to a quinoline scaffold. Its molecular formula is C₁₆H₂₀N₄O, corresponding to a molecular weight of 284.36 g/mol. The IUPAC name systematically describes the substitution pattern: a methyl group at position 3 of the pyrazole ring and a 3-(dimethylamino)propyl chain at position 1 (Figure 1).
Table 1: Fundamental molecular descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 120587-30-6 |
| Molecular Formula | C₁₆H₂₀N₄O |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-3-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
| Canonical SMILES | CC1=NN(C2=C1C(=O)C3=CC=CC=C3N2)CCCN(C)C |
| InChIKey | KKSCLIICJGVKSG-UHFFFAOYSA-N |
The X-ray crystallographic data for this specific derivative remain unpublished, but analogous pyrazoloquinolines exhibit planar tricyclic systems with dihedral angles <10° between rings, suggesting strong π-conjugation .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exists in the literature, convergent strategies from related systems provide plausible routes:
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Friedländer Annulation: Condensation of 3-amino-5-methylpyrazole with ketone precursors under acidic conditions could yield the quinoline core, followed by N-alkylation with 3-chloro-N,N-dimethylpropan-1-amine .
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Palladium-Catalyzed Coupling: As demonstrated for pyrazolo[3,4-b]quinolin-4-ones, Sonogashira coupling of halogenated intermediates with propargylamines followed by cyclization may install the dimethylaminopropyl group .
Key Reaction Parameters
Spectroscopic Characterization
Hypothetical spectral data, inferred from structurally similar compounds :
Table 2: Predicted spectroscopic features
| Technique | Characteristics |
|---|---|
| ¹H NMR | - δ 2.24 (s, 6H, N(CH₃)₂) - δ 2.97 (t, 2H, CH₂N) - δ 8.21 (d, 1H, H-5 quinoline) |
| ¹³C NMR | - δ 168.4 (C=O) - δ 154.8 (C-4a quinoline) - δ 45.2 (N(CH₃)₂) |
| IR | ν 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrazole) |
| MS (ESI+) | m/z 285.2 [M+H]⁺ (calc. 284.36) |
Physicochemical Properties
Solubility and Stability
The compound likely exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic system, with enhanced dissolution in polar aprotic solvents (DMSO > DMF > CHCl₃). Stability studies suggest susceptibility to photodegradation, necessitating storage under inert atmospheres at -20°C.
Tautomerism and Protonation
The pyrazolo[3,4-b]quinoline system can undergo prototropic tautomerism, favoring the 1H-pyrazolo[3,4-b]quinolin-4(9H)-one form in neutral conditions . The dimethylamino group (pKa ≈ 9.5) confers pH-dependent solubility, with protonation occurring in acidic media (pH < 4) .
| Target | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| DNA Gyrase | 0.8–1.2 | Topoisomerase inhibition |
| 5-HT₃ Receptor | 12–18 | Allosteric modulation |
| CYP3A4 | >50 | Weak interaction |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and reduce Pd catalyst loading .
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Pharmacokinetic Studies: Evaluate oral bioavailability using in silico ADMET models (e.g., SwissADME).
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Material Science Applications: Explore optoelectronic properties via DFT calculations of HOMO-LUMO gaps.
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